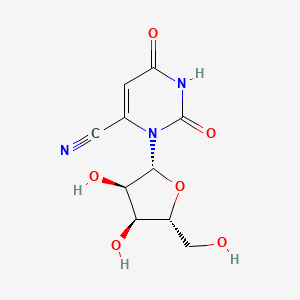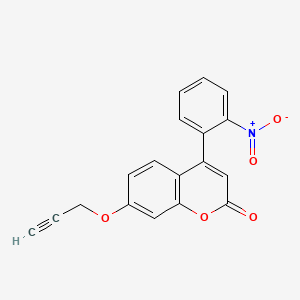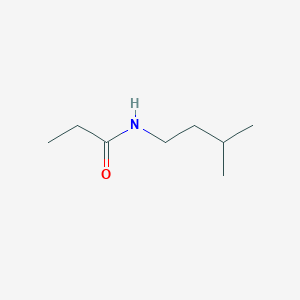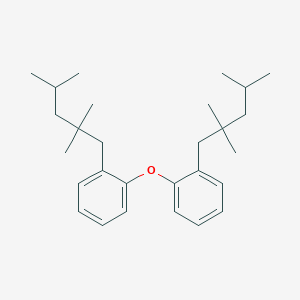
Benzene, 1,1'-oxybis[(2,2,4-trimethylpentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 2,2,4-trimethylpentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require anhydrous solvents and elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene rings. Common reagents include nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; bromine in the presence of iron for bromination.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
科学研究应用
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
作用机制
The mechanism of action of Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Diphenyl Ether: Similar structure with two benzene rings connected by an oxygen atom but without the 2,2,4-trimethylpentyl groups.
Dibenzyl Ether: Contains two benzene rings connected by a methylene bridge.
Uniqueness
Benzene, 1,1’-oxybis[(2,2,4-trimethylpentyl)-] is unique due to the presence of bulky 2,2,4-trimethylpentyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in non-polar solvents and affect its interaction with biological targets.
属性
CAS 编号 |
68683-45-4 |
|---|---|
分子式 |
C28H42O |
分子量 |
394.6 g/mol |
IUPAC 名称 |
1-(2,2,4-trimethylpentyl)-2-[2-(2,2,4-trimethylpentyl)phenoxy]benzene |
InChI |
InChI=1S/C28H42O/c1-21(2)17-27(5,6)19-23-13-9-11-15-25(23)29-26-16-12-10-14-24(26)20-28(7,8)18-22(3)4/h9-16,21-22H,17-20H2,1-8H3 |
InChI 键 |
DRCODWYUICCNBS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)CC1=CC=CC=C1OC2=CC=CC=C2CC(C)(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


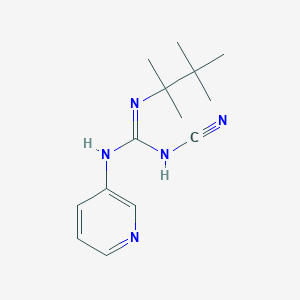
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
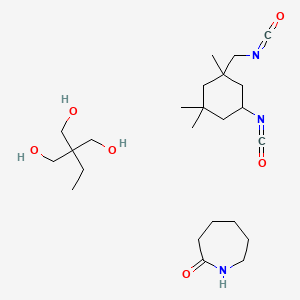


![N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
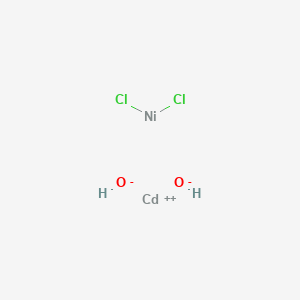
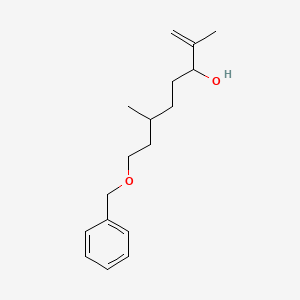
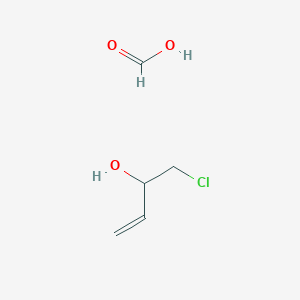
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

